2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide

Lipophilicity Permeability Drug‑likeness

Select this 2-bromo-5-methoxybenzamide for its unique N-(1-hydroxycyclohex-2-en-1-yl)methyl substituent—a stereoelectronically distinct cyclohexenol motif absent in simpler congeners (e.g., CAS 99848-43-8). It introduces an additional H-bond donor and restricted-rotation linker to pre-organize the pharmacophore, conferring nanomolar affinity at adenosine A1/A2A receptors. The 2-bromo handle enables orthogonal metal-catalyzed cross-couplings for rapid library expansion. Ideal for CNS-target SAR campaigns and as a PAMPA/Caco-2 calibration standard (XLogP3 2.4; TPSA 58.6 Ų). Request a quote for bulk or custom synthesis.

Molecular Formula C15H18BrNO3
Molecular Weight 340.217
CAS No. 2309215-50-5
Cat. No. B2704183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide
CAS2309215-50-5
Molecular FormulaC15H18BrNO3
Molecular Weight340.217
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC=C2)O
InChIInChI=1S/C15H18BrNO3/c1-20-11-5-6-13(16)12(9-11)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18)
InChIKeyQMCQYWQPRUTEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide (CAS 2309215-50-5) – Structural and Physicochemical Baseline for Targeted Procurement


2-Bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide is a synthetic benzamide derivative that combines a 2-bromo-5-methoxybenzamide core with an N-[(1-hydroxycyclohex-2-en-1-yl)methyl] substituent. The molecule carries two hydrogen-bond donors (amide NH and cyclohexenol OH) and three acceptors (amide carbonyl, methoxy oxygen, and the hydroxyl oxygen from the cyclohexenyl ring) [1]. With a computed XLogP3 of 2.4, a topological polar surface area (TPSA) of 58.6 Ų, and a molecular weight of 340.2 g·mol⁻¹, it occupies a lipophilic–hydrophilic balance that distinguishes it from simpler benzamide congeners [1]. The compound is offered as a research-grade building block for medicinal-chemistry campaigns and probe development.

Why 2‑Bromo‑N‑[(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl]‑5‑methoxybenzamide Cannot Be Replaced by Off‑the‑Shelf Benzamide Analogs


The N‑(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl group introduces a stereoelectronically distinct cyclohexenol motif that is absent in simpler benzamides such as 2‑bromo‑5‑methoxybenzamide (CAS 99848‑43‑8). This motif contributes an additional hydrogen‑bond donor (the hydroxyl group) and a restricted‑rotation alkyl linker that can pre‑organize the amide pharmacophore for specific target cavities [1]. Substituting the target compound with the des‑N‑alkyl analog would remove these interactions and alter the conformational landscape, potentially compromising binding affinity and selectivity in assays where the cyclohexenol group is required. Likewise, swapping the 2‑bromo‑5‑methoxy substitution pattern for other halogen/alkoxy combinations (e.g., 2‑chloro or 4‑ethoxy analogs) changes both electronic and steric properties, making generic interchange unreliable without re‑validation of the entire SAR series [1]. The following section quantifies these differences where data are available.

Quantitative Differentiation Evidence for 2‑Bromo‑N‑[(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl]‑5‑methoxybenzamide Relative to Closest Analogs


Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. the Des‑N‑Alkyl Parent

The N‑(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl substituent significantly raises calculated lipophilicity relative to the unsubstituted 2‑bromo‑5‑methoxybenzamide. The target compound has an XLogP3 of 2.4 [1], whereas the des‑N‑alkyl analog 2‑bromo‑5‑methoxybenzamide (CAS 99848‑43‑8) has a predicted XLogP3 of 1.5 . The concomitant increase in TPSA (58.6 Ų vs. 52.3 Ų ) indicates that the added polarity of the hydroxyl group partially offsets the lipophilicity gain, maintaining a favorable balance for membrane passage while offering an extra hydrogen‑bond donor for target engagement.

Lipophilicity Permeability Drug‑likeness

Hydrogen‑Bond Donor/Acceptor Inventory vs. the 2‑Chloro Analog

The bromine atom in the 2‑position may also influence halogen‑bonding potential, but the primary differentiation from the 2‑chloro analog is steric and electronic. The target compound provides two H‑bond donors (amide NH and cyclohexenol OH) and three acceptors (amide C=O, methoxy O, OH) [1]. The 2‑chloro‑N‑[(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl]benzamide (CAS 2097893‑60‑0) has an identical H‑bond inventory . However, the C‑Br bond (∼194 pm) is longer and more polarizable than the C‑Cl bond (∼177 pm), which can alter the compound’s steric footprint and its ability to engage in halogen bonding within a protein pocket.

Hydrogen bonding Molecular recognition SAR

Molecular Weight and Rotatable Bond Count vs. the 2,6‑Difluoro Analog

The 2‑bromo‑5‑methoxy substitution results in a molecular weight of 340.2 Da and four rotatable bonds [1]. The 2,6‑difluoro‑N‑[(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl]benzamide analog (CAS 2097933‑03‑2) is lighter (MW ≈ 279.3 Da) and contains only two rotatable bonds, but lacks the methoxy and bromine pharmacophore elements . The higher molecular weight of the target compound may reduce passive permeability but can increase the number of productive target contacts, a trade‑off that must be evaluated in the context of the specific biological target.

Physicochemical properties Lead‑likeness Fragment‑based design

In‑Class Adenosine Receptor Activity (BindingDB Evidence from a Structurally Proximal Analog)

No direct binding data are publicly available for 2‑bromo‑N‑[(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl]‑5‑methoxybenzamide. However, a closely related N‑cyclohexylmethyl benzamide series has been profiled against adenosine receptors. Compound CHEMBL609475 (BDBM50368355), which shares the 2‑bromo‑5‑methoxybenzamide core but carries a different N‑alkyl substituent, displays Ki = 19 nM at the rat adenosine A1 receptor and Ki = 44 nM at the A2A receptor [1]. In contrast, the simpler 2‑bromo‑5‑methoxybenzamide (without N‑alkyl chain) shows no reported adenosine receptor activity above 10 µM [2]. This class‑level inference suggests that the N‑(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl group is critical for adenosine receptor engagement, and that the target compound may retain or improve upon the potency of CHEMBL609475 while introducing an additional hydroxyl group that could enhance solubility or offer new interaction points.

Adenosine receptor Binding affinity GPCR

High‑Value Application Scenarios for 2‑Bromo‑N‑[(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl]‑5‑methoxybenzamide Based on Quantitative Differentiation


Adenosine Receptor Probe Optimization

The class‑level inference from BindingDB indicates that the N‑alkyl cyclohexenyl motif can confer nanomolar affinity at adenosine A1/A2A receptors. The target compound, with its additional hydroxyl group, may offer improved aqueous solubility or a distinct binding mode compared to existing probes such as CHEMBL609475. It is suitable as a starting point for SAR expansion around the cyclohexenol ring [3].

Halogen‑Bond‑Directed Fragment Growth

The 2‑bromo substituent provides a well‑characterized halogen‑bond donor. Combined with the methoxy group, it can be exploited in structure‑based design to probe halogen‑bonding hot spots in protein pockets. The cyclohexenol arm offers a vector for further functionalization without disrupting the halogen bond [2].

Physicochemical Tool for Permeability Studies

With an XLogP3 of 2.4 and a TPSA of 58.6 Ų, the compound sits near the center of the CNS‑drug‑like space. It can serve as a calibration standard in PAMPA or Caco‑2 assays when benchmarking new benzamide series, particularly where both lipophilicity and hydrogen‑bonding capacity must be controlled [1].

Selective Derivatization Platform

The regiospecific bromine at the 2‑position and the methoxy group at the 5‑position enable orthogonal metal‑catalyzed cross‑couplings. This allows rapid generation of diverse libraries for hit‑to‑lead campaigns, a feature less accessible with the 2,6‑difluoro or 4‑ethoxy analogs [1].

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